molecular formula C17H10O2 B1401293 4-((4-Ethynylphenyl)ethynyl)benzoic acid CAS No. 866825-55-0

4-((4-Ethynylphenyl)ethynyl)benzoic acid

Cat. No.: B1401293
CAS No.: 866825-55-0
M. Wt: 246.26 g/mol
InChI Key: IGDGMIRIOMACJD-UHFFFAOYSA-N
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Description

4-((4-Ethynylphenyl)ethynyl)benzoic acid is an organic compound with the molecular formula C17H10O2. It is characterized by the presence of ethynyl groups attached to phenyl rings, which are further connected to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethynylphenyl)ethynyl)benzoic acid typically involves the coupling of ethynyl-substituted phenyl groups with a benzoic acid derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to facilitate the formation of carbon-carbon bonds between aryl halides and terminal alkynes . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethynylphenyl)ethynyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alkanes or alcohols .

Scientific Research Applications

4-((4-Ethynylphenyl)ethynyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Ethynylphenyl)ethynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids, influencing their structure and function. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Ethynylphenyl)ethynyl)phenol
  • 4-((4-Ethynylphenyl)ethynyl)aniline
  • 4-((4-Ethynylphenyl)ethynyl)benzaldehyde

Uniqueness

4-((4-Ethynylphenyl)ethynyl)benzoic acid is unique due to the presence of both ethynyl groups and a carboxylic acid moiety, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets .

Properties

IUPAC Name

4-[2-(4-ethynylphenyl)ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19/h1,3-6,9-12H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDGMIRIOMACJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743305
Record name 4-[(4-Ethynylphenyl)ethynyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866825-55-0
Record name 4-[(4-Ethynylphenyl)ethynyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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